molecular formula C20H24ClN3O B4459978 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide

Cat. No.: B4459978
M. Wt: 357.9 g/mol
InChI Key: ZTUSBGJEUZXCGP-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a chlorinated aromatic ring with a piperazine moiety and a phenylacetamide group, making it a versatile candidate for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated aromatic ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, particularly involving the piperazine moiety.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the piperazine ring.

Scientific Research Applications

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of certain enzymes or as an antagonist of specific receptors, thereby affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide is unique due to its combination of a chlorinated aromatic ring, a piperazine moiety, and a phenylacetamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-2-23-11-13-24(14-12-23)20-17(21)9-6-10-18(20)22-19(25)15-16-7-4-3-5-8-16/h3-10H,2,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUSBGJEUZXCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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